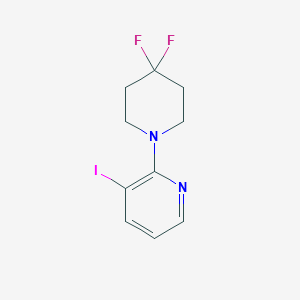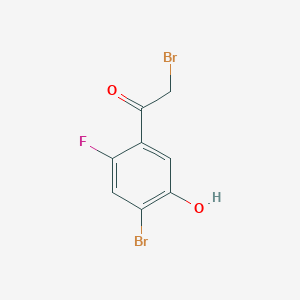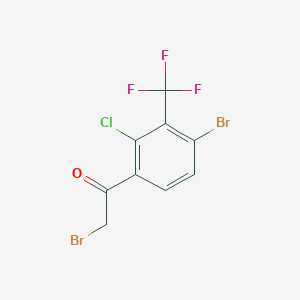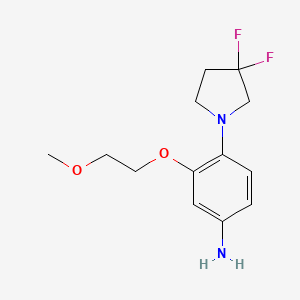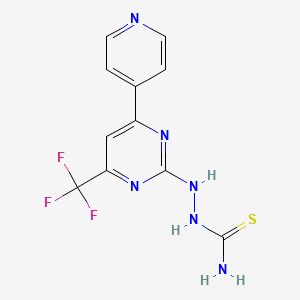
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridinyl group, a thiosemicarbazide moiety, and a trifluoromethyl group. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with pyridin-4-yl thiosemicarbazide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted pyrimidines, depending on the specific reaction and conditions employed .
科学研究应用
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
作用机制
The mechanism of action of 6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like collagen prolyl-4-hydroxylase, which is involved in fibrosis. The compound’s thiosemicarbazide moiety can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyridinyl core structure but differ in their substituents, leading to varied biological activities.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and pyridine ring, similar to the target compound, and are used in agrochemicals and pharmaceuticals.
Uniqueness
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its thiosemicarbazide moiety and trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
属性
分子式 |
C11H9F3N6S |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-1-3-16-4-2-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20) |
InChI 键 |
HPEINFABPOXKPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


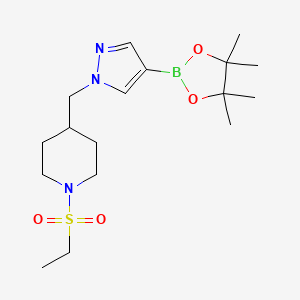
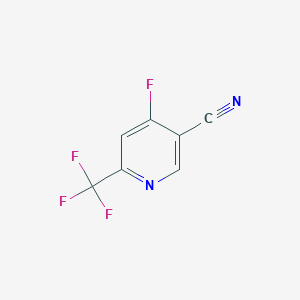
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
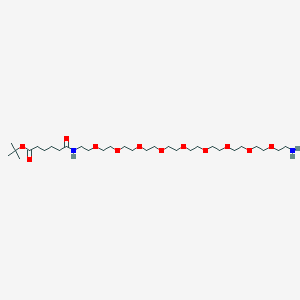
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
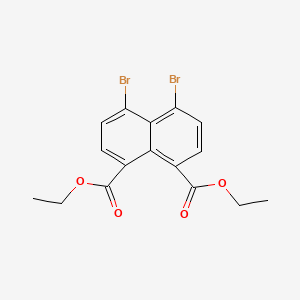


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)

